Methyl 5-amino-4-(ethylamino)-2-methylbenzoate
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Overview
Description
Methyl 5-amino-4-(ethylamino)-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of amino and ethylamino groups attached to a methylbenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-(ethylamino)-2-methylbenzoate typically involves the following steps:
Nitration: The starting material, methyl 2-methylbenzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Ethylation: The amino group is further reacted with ethylamine to introduce the ethylamino group, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Methyl 5-amino-4-(ethylamino)-2-methylbenzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amino and ethylamino groups.
Industry: Used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-(ethylamino)-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino and ethylamino groups can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to the formation of active metabolites.
Comparison with Similar Compounds
Methyl 5-amino-2-methylbenzoate: Lacks the ethylamino group, which may result in different reactivity and applications.
Ethyl 5-amino-4-(ethylamino)-2-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its physical and chemical properties.
Uniqueness: Methyl 5-amino-4-(ethylamino)-2-methylbenzoate is unique due to the presence of both amino and ethylamino groups, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for use in different fields of research and industry.
Properties
IUPAC Name |
methyl 5-amino-4-(ethylamino)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-13-10-5-7(2)8(6-9(10)12)11(14)15-3/h5-6,13H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPYPEGNNIMTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)C)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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